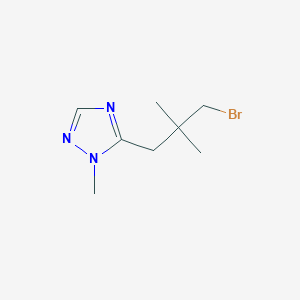

5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC17667048

Molecular Formula: C8H14BrN3

Molecular Weight: 232.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14BrN3 |

|---|---|

| Molecular Weight | 232.12 g/mol |

| IUPAC Name | 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C8H14BrN3/c1-8(2,5-9)4-7-10-6-11-12(7)3/h6H,4-5H2,1-3H3 |

| Standard InChI Key | WIHXDVDQJKDPDB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CC1=NC=NN1C)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole ring—a five-membered aromatic system with three nitrogen atoms—modified by two substituents:

-

1-Methyl group: Attached to the nitrogen at the 1-position, this group enhances steric stability and influences electronic properties.

-

5-(3-Bromo-2,2-dimethylpropyl): A branched alkyl chain with a terminal bromine atom, contributing to hydrophobicity and reactivity in substitution reactions.

The bromine atom serves as a potential leaving group, enabling further functionalization, while the dimethyl groups confer steric hindrance, potentially modulating biological interactions.

Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄BrN₃ |

| Molecular Weight | 232.12 g/mol |

| IUPAC Name | 5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole |

| Canonical SMILES | CC(C)(CC1=NC=NN1C)CBr |

| InChIKey | WIHXDVDQJKDPDB-UHFFFAOYSA-N |

| PubChem CID | 66050368 |

Synthesis Pathways

While explicit protocols for synthesizing 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole are scarce, general triazole synthesis strategies provide plausible routes :

Route 1: Hydrazine-Alkylation Approach

-

Formation of Triazole Core: Condensation of hydrazine derivatives with carbonyl compounds yields 1,2,4-triazole intermediates.

-

Alkylation: Introducing the 3-bromo-2,2-dimethylpropyl group via nucleophilic substitution or copper-catalyzed coupling .

-

Methylation: Quaternizing the 1-position nitrogen using methyl iodide or dimethyl sulfate.

Route 2: Cycloaddition Reactions

1,3-Dipolar cycloaddition between nitrilimines and alkynes or alkenes could generate the triazole skeleton, followed by post-functionalization . For example:

Challenges and Optimization

-

Steric Hindrance: The bulky 2,2-dimethylpropyl group may impede reaction efficiency, necessitating elevated temperatures or catalytic systems .

-

Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions .

Comparative Analysis with Related Compounds

Future Research Directions

-

Pharmacological Profiling: Screen for antibacterial, antifungal, and anticancer activity using in vitro assays .

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity .

-

Structure-Activity Relationships (SAR): Systematically modify substituents to identify critical pharmacophores .

-

Computational Studies: Model interactions with biological targets like DNA gyrase using molecular docking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume